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molecular formula C8H10BrNO2 B3032235 2-Bromo-6-(dimethoxymethyl)pyridine CAS No. 128507-76-6

2-Bromo-6-(dimethoxymethyl)pyridine

Cat. No. B3032235
M. Wt: 232.07 g/mol
InChI Key: SZLQAUWIUGRPND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07138530B2

Procedure details

The procedure in Example 6: step b was followed using 6-bromo-pyridine-2-carbaldehyde (600 mg, 3.23 mmol), trimethyl orthoformate (8 mL), and toluenesulfonic acid (100 mg) in MeOH (50 mL). Analogous aqueous workup yielded the product (743 mg) which was used without further purification.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6](C=O)[CH:5]=[CH:4][CH:3]=1.[CH:10](OC)([O:13][CH3:14])[O:11][CH3:12].C1(C)C(S(O)(=O)=O)=CC=CC=1>CO>[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]([CH:10]([O:13][CH3:14])[O:11][CH3:12])[N:7]=1

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
BrC1=CC=CC(=N1)C=O
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
C(OC)(OC)OC
Step Three
Name
Quantity
100 mg
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)O)C
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC(=CC=C1)C(OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 743 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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